molecular formula C16H13NO B11872047 1-(o-Tolyl)isoquinolin-3(2H)-one CAS No. 89721-01-7

1-(o-Tolyl)isoquinolin-3(2H)-one

Cat. No.: B11872047
CAS No.: 89721-01-7
M. Wt: 235.28 g/mol
InChI Key: QURMHGGHPWGIQI-UHFFFAOYSA-N
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Description

1-(o-Tolyl)isoquinolin-3(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features an isoquinoline core with a tolyl group (a methyl-substituted phenyl group) attached to it

Preparation Methods

The synthesis of 1-(o-Tolyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of o-tolyl-substituted benzylamines with suitable reagents under specific conditions. For example, the reaction of o-tolylbenzylamine with phosgene or triphosgene in the presence of a base can yield the desired isoquinolinone. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tolyl group onto the isoquinoline core.

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

1-(o-Tolyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core or the tolyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(o-Tolyl)isoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

    Industry: In the materials science industry, the compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)isoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

1-(o-Tolyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound of the isoquinoline family, lacking the tolyl group. Isoquinoline itself has various applications in organic synthesis and medicinal chemistry.

    Quinoline: A structurally related compound with a nitrogen atom in a different position. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.

    1-Phenylisoquinolin-3(2H)-one: A similar compound with a phenyl group instead of a tolyl group. This compound may exhibit different chemical and biological properties due to the absence of the methyl group.

Properties

CAS No.

89721-01-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-(2-methylphenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)

InChI Key

QURMHGGHPWGIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2

Origin of Product

United States

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